![molecular formula C4H7N3 B1311322 1-Methyl-1H-imidazol-4-amine CAS No. 79578-98-6](/img/structure/B1311322.png)
1-Methyl-1H-imidazol-4-amine
Overview
Description
1-Methyl-1H-imidazol-4-amine is a heterocyclic compound . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular formula of 1-Methyl-1H-imidazol-4-amine is C4H7N3 . It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .Chemical Reactions Analysis
The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Physical And Chemical Properties Analysis
1-Methyl-1H-imidazol-4-amine has a density of 1.2±0.1 g/cm3, a boiling point of 323.0±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.5±3.0 kJ/mol and a flash point of 149.1±20.4 °C .Scientific Research Applications
Synthesis and Pharmaceutical Intermediates
1-Methyl-1H-imidazol-4-amine is utilized in synthesizing pharmaceutical intermediates. For instance, Zhou et al. (2018) reported a practical synthetic route to an important pharmaceutical intermediate involving cyclisation, hydrolysis, and methylation processes. They focused on producing 1-methyl-4-phenyl-1H-imidazol-2-amine and achieved a total yield of 27.4% (Zhou et al., 2018).
Antifungal Applications
Setzu et al. (2002) explored the antifungal properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, indicating their potential as a new class of antifungal agents. They synthesized various analogues, showing fungal growth inhibition activity and cellular selectivity (Setzu et al., 2002).
Supramolecular Assembly and Chemical Structures
Cheruzel et al. (2005) studied the self-assembly of a derivative of 1-methyl-1H-imidazol-4-amine, leading to a supramolecular structure with unique properties. They observed bundled antiparallel imidazole-boric acid helices and boric acid-filled one-dimensional channels (Cheruzel et al., 2005).
Role in Epoxy Resins and Advanced Applications
A study by Chiang and Hsieh (2008) involved using derivatives of 1-methyl-1H-imidazol-4-amine in UV-curable epoxide resins. They examined the effects on UV/thermal conversions, thermal properties, and adhesion strengths, indicating its potential in opto-electronic applications (Chiang & Hsieh, 2008).
Green Synthesis and Environmental Applications
Shirole et al. (2017) presented an environmentally friendly protocol for synthesizing variously substituted imidazole derivatives. They used a multicomponent condensation approach, highlighting the method's utility in green chemistry (Shirole et al., 2017).
Computational Studies and Drug Design
Aayisha et al. (2019) conducted computational studies on a molecule related to 1-methyl-1H-imidazol-4-amine. They used DFT, molecular docking, and experimental techniques to investigate the molecule's structure and potential biological activity, particularly in hypertension treatment (Aayisha et al., 2019).
Catalytic Applications and Chemical Synthesis
Geng et al. (2022) developed a synthesis method for 1H-imidazoles using aryl methyl ketones and primary amines, demonstrating the catalytic potential of derivatives of 1-methyl-1H-imidazol-4-amine in chemical synthesis (Geng et al., 2022).
Mechanism of Action
Target of Action
1-Methyl-1H-imidazol-4-amine is a histamine metabolite . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . Histamine is an organic nitrogenous compound involved in local immune responses and acting as a neurotransmitter for the brain, spinal cord, and uterus .
Biochemical Pathways
1-Methyl-1H-imidazol-4-amine is involved in the histidine metabolism pathway . Histidine metabolism is crucial for the production of histamine, a key player in the body’s immune response. Imidazole, the core structure of 1-Methyl-1H-imidazol-4-amine, is also a key component of many important biomolecules, including purines and certain amino acids .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which may influence their bioavailability .
Result of Action
As a histamine metabolite, it may play a role in immune responses and act as a neurotransmitter
Action Environment
The action, efficacy, and stability of 1-Methyl-1H-imidazol-4-amine can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more active in aqueous environments . Additionally, certain conditions may affect the stability of the compound, potentially altering its efficacy. More research is needed to understand these influences in detail.
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methylimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-2-4(5)6-3-7/h2-3H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABBOSBXQIXTPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447515 | |
Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazol-4-amine | |
CAS RN |
79578-98-6 | |
Record name | 1-METHYL-1H-IMIDAZOL-4-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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